15-Deoxy-delta-12,14-prostaglandin J2
Overview
Description
15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) is a prostaglandin J2 (PGJ2) metabolite and a naturally occurring derivative of prostaglandin D2 . It is produced during inflammatory processes and has been explored in some detail over the last 20 years . By triggering the PPAR-γ signalling pathway, it plays many roles and exerts antitumour, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects .
Synthesis Analysis
15d-PGJ2 is formed from PGD2 by the elimination of two molecules of water . It binds selectively to PPARγ with an EC50 value of 2 µM in a murine chimera system . 15d-PGJ2 is more potent than PGD2, Δ12-PGJ2, and PGJ2 in stimulating lipogenesis in C3H10T1/2 cells .Molecular Structure Analysis
15d-PGJ2 is an electrophilic lipid mediator derived from PGD2 with potent anti-inflammatory effects . These effects are likely due to the covalent modification of cellular proteins, via a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring .Chemical Reactions Analysis
15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 . Further studies indicated that both H2O2 and tBH caused an increase in reactive oxygen species and depolarization of mitochondrial membrane potential .Physical And Chemical Properties Analysis
15d-PGJ2 is a liquid at room temperature . Its empirical formula is C20H28O3 , and its molecular weight is 316.43 .Scientific Research Applications
Application in Obstetrics and Gynecology
15dPGJ2 has been studied for its role in modulating pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells .
Method of Application
Cells were pre-incubated with 32µM of 15dPGJ2 and stimulated with 1ng/mL of IL-1β as an in vitro model of inflammation . Western immunoblotting was used to detect phosphorylated p-65 and phosphorylated c-Jun as markers of NF-κB and AP-1 activation, respectively .
Application in Dentistry
15dPGJ2 therapy has been studied for its antinociceptive efficacy in rats with experimentally induced temporomandibular joint (TMJ) arthritis .
Method of Application
The studies included in the systematic review used different methods to induce TMJ arthritis in male Wistar rats . The observation or follow-up period ranged between 45 min and 14 days .
Results
Four studies reported that 15d-PGJ2 therapy retards the production of proinflammatory cytokines in TMJ tissues . Four studies reported that 15d-PGJ2 therapy inhibits leukocyte migration and plasma extravasation in TMJ tissues . One study showed that 15d-PGJ2 inhibits nociception in a dose-dependent manner via the activation of peripheral kappa/delta opioid receptors .
Application in Oncology
15dPGJ2 has been suggested to exert anti-inflammatory effects and inhibit the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α . It has also been shown to promote apoptosis of cancer cells in a PPAR-γ-dependent manner .
Results
15dPGJ2 has been shown to inhibit cell proliferation and induce apoptosis in various types of cancer cells. It has also been shown to downregulate the expression of inflammatory response genes, which may contribute to its anti-cancer effects .
Application in Orthopedics
15dPGJ2 plays an important regulatory role in rheumatoid arthritis, osteosarcoma, and bone metastases via a PPARγ-independent pathway .
Method of Application
In vitro and in vivo models of rheumatoid arthritis, osteosarcoma, and bone metastases are used to study the effects of 15dPGJ2. This typically involves treating cells or animals with 15dPGJ2 and analyzing the effects on bone metabolism .
Results
15dPGJ2 has been shown to regulate the balance between osteoclastogenesis and osteoblastogenesis, which is important for maintaining healthy bone metabolism. It has also been shown to have therapeutic effects in models of rheumatoid arthritis, osteosarcoma, and bone metastases .
Application in Neurology
15dPGJ2 has been suggested to play an indispensable anti-inflammatory and antioxidative role in animal models .
Results
15dPGJ2 has been shown to exert anti-inflammatory and antioxidative effects in various animal models of neurological disorders .
Application in Cell Biology
15dPGJ2 has been shown to induce apoptosis through activation of the CHOP gene in HeLa cells .
Method of Application
HeLa cells are treated with 15dPGJ2 in vitro and the effects on cell proliferation, apoptosis, and gene expression are analyzed .
Results
15dPGJ2 has been shown to induce apoptosis in HeLa cells through activation of the CHOP gene .
Safety And Hazards
properties
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-GODQJPCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043706 | |
Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 15-Deoxy-d-12,14-PGJ2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
15-Deoxy-delta-12,14-prostaglandin J2 | |
CAS RN |
87893-55-8 | |
Record name | 15-Deoxy-Δ12,14-prostaglandin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87893-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 15-Deoxy-d-12,14-PGJ2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.